N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group and linked via a propanamide chain to a 2-fluorophenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, while the fluorophenyl and methoxyphenyl substituents modulate electronic and steric properties, influencing target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-8-6-12(7-9-13)18-21-17(25-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVKJHGGPFBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylhydrazide Cyclization with Oxidizing Agents
Acylhydrazides serve as precursors for oxadiazole synthesis. For N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, the 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl fragment is synthesized first. Acylhydrazides derived from 4-methoxybenzoic acid are treated with cyanogen bromide (CNBr) in acetonitrile under reflux, yielding the oxadiazole ring via dehydration. For example, 4-methoxybenzoyl hydrazide reacts with CNBr at 80°C for 12 hours, achieving cyclization with 85% yield.
Recent advancements employ iodine as a mild oxidizing agent. In a 2023 study, acylthiosemicarbazides cyclized using iodine in dimethyl sulfoxide (DMSO) at 60°C produced 1,2,4-oxadiazoles with >90% purity. This method minimizes side reactions, critical for preserving the methoxyphenyl substituent’s integrity.
Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to form oxadiazoles. For the target compound, 4-methoxybenzonitrile oxide is reacted with 3-aminopropionitrile derivatives. This method, while efficient, requires strict temperature control (−10°C to 0°C) to prevent nitrile oxide dimerization.
Propanamide Backbone Assembly
The propanamide chain links the oxadiazole ring to the 2-fluorophenyl group. Two coupling strategies are prevalent: carbodiimide-mediated amidation and Schotten-Baumann acylation .
Carbodiimide-Mediated Amidation
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt). The activated ester reacts with 2-fluoroaniline in dichloromethane at room temperature, yielding the amide bond with 78–82% efficiency. This method is favored for its scalability and compatibility with acid-sensitive groups.
Schotten-Baumann Acylation
In an alkaline aqueous phase, 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl chloride reacts with 2-fluoroaniline. While this method offers rapid reaction times (<1 hour), it requires anhydrous conditions to prevent hydrolysis of the acyl chloride, limiting its use in industrial settings.
Industrial-Scale Synthesis Optimization
Large-scale production demands cost-effective and environmentally sustainable protocols.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that cyclization of acylhydrazides under microwave conditions (150°C, 20 minutes) improved yields to 92% while reducing solvent use by 40%.
Continuous Flow Chemistry
Continuous flow systems enhance safety and reproducibility. A tubular reactor setup for nitrile oxide cycloaddition achieved 89% yield at 50°C with a residence time of 5 minutes, outperforming batch reactors.
Reaction Conditions and Yield Optimization
Critical parameters include solvent choice, temperature, and catalyst loading.
Table 1: Comparative Analysis of Cyclization Methods
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylhydrazide + CNBr | Acetonitrile | 80 | 85 | 95 |
| Acylhydrazide + I₂ | DMSO | 60 | 91 | 98 |
| Nitrile Oxide Cycloaddn | THF | −10 to 0 | 76 | 92 |
Table 2: Amidation Methods Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| EDC·HCl/HOBt | EDC·HCl | Dichloromethane | 82 |
| Schotten-Baumann | None | Water/EtOAc | 68 |
Challenges and Mitigation Strategies
-
Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is minimized using bulky bases like DBU.
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Acyl Chloride Hydrolysis : Anhydrous conditions and molecular sieves preserve acyl chloride stability during Schotten-Baumann reactions.
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Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >99% purity, albeit with 10–15% material loss .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Compounds and Their Structural Features
Key Observations:
- Electron-Donating vs. Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, improving receptor binding but increasing lipophilicity.
Positional Effects of Fluorine :
Hybrid Structures :
Pharmacological and Physicochemical Properties
Table 3: Molecular Properties and Receptor Affinity
- Lipophilicity : The target compound’s predicted logP (~3.5) suggests moderate membrane permeability, balancing solubility and absorption.
- Receptor Selectivity : Fluorine and methoxy groups may enhance CNS penetration (e.g., CB2 agonists in ), while bulkier substituents (e.g., trifluoromethyl in ) favor peripheral targets.
Biological Activity
N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 2-fluoroaniline with appropriate oxadiazole derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the oxadiazole ring. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
A study reported that certain oxadiazole derivatives demonstrated IC50 values in the range of 0.12–2.78 µM against these cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction through pathways involving p53 expression and caspase activation .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antimicrobial activity. A recent study highlighted that various synthesized oxadiazole compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL for specific strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
| Modification | Effect on Activity |
|---|---|
| Introduction of electron-withdrawing groups (EWGs) | Generally enhances anticancer activity |
| Substitution on the phenyl ring | Alters binding affinity and selectivity for targets |
| Variations in alkyl chain length | Can impact solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Efficacy
A specific derivative of the compound was tested in vivo on xenograft models of breast cancer. The study showed a marked reduction in tumor volume compared to controls treated with saline or standard chemotherapy agents. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, supporting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, this compound was tested against a panel of pathogenic bacteria. Results indicated that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations, highlighting its potential application in treating resistant infections.
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, and how do reaction conditions impact yield?
The synthesis typically involves a multi-step process:
- Oxadiazole ring formation : Reacting a nitrile derivative with hydroxylamine under basic conditions to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., 4-methoxybenzoic acid) using coupling agents like EDCI/HOBt .
- Propanamide coupling : The oxadiazole intermediate is coupled with 2-fluoroaniline via an amide bond using carbodiimide-mediated activation.
- Key considerations : Temperature (60–80°C for cyclization), solvent (DMF or THF), and pH control (neutral for amidation) are critical. Yields range from 40–60%, with impurities arising from incomplete cyclization or side reactions during coupling .
Q. What spectroscopic techniques are essential for structural validation of this compound?
- 1H/13C NMR : Confirms the presence of the 2-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and methoxyphenyl substituent (δ 3.8 ppm for -OCH3). The oxadiazole ring protons appear as singlets near δ 8.1–8.3 ppm .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ calculated for C18H15FN3O3: 340.10; observed: 340.09) .
- 19F NMR : Detects fluorine environment (δ -115 to -120 ppm for aryl-F) to rule out fluorination side products .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Incomplete cyclization : Unreacted amidoxime intermediates (detected via LC-MS). Mitigation: Extended reaction times (12–24 hrs) for cyclization .
- Hydrolysis products : Oxadiazole rings may hydrolyze under acidic conditions. Use anhydrous solvents and avoid strong acids during workup .
- By-products from coupling : Excess carbodiimide reagents form urea derivatives. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Oxadiazole modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro, cyano) to enhance metabolic stability. shows bromo/fluoro substitutions improve CB2 receptor binding affinity .
- Propanamide chain : Shortening the chain or introducing methyl branches may reduce conformational flexibility, potentially increasing target specificity .
- Fluorophenyl group : Substituting 2-fluoro with 2,6-difluoro (as in ) could enhance membrane permeability .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- SHELX refinement : Single-crystal X-ray diffraction (using SHELXL) provides precise bond lengths/angles, clarifying if structural variations (e.g., oxadiazole tautomerism) explain divergent activity in kinase vs. GPCR assays .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding poses in conflicting targets (e.g., COX-2 vs. cannabinoid receptors), guiding mutagenesis experiments .
Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .
- Plasma protein binding : Equilibrium dialysis (≥90% binding suggests limited free drug availability) .
- In vivo PK : Administer intravenously/orally to rodents; collect blood at timed intervals. Non-compartmental analysis calculates AUC, t1/2, and bioavailability .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
